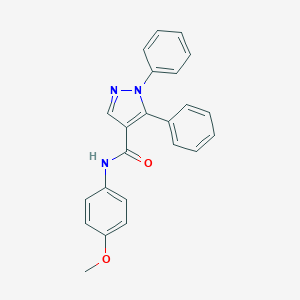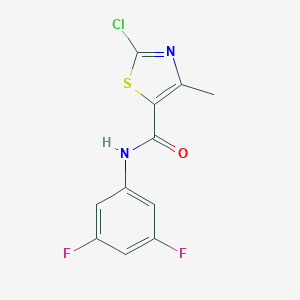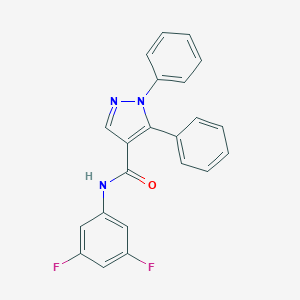![molecular formula C16H9F3N4S B287444 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B287444.png)
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a heterocyclic compound that has attracted significant scientific interest due to its potential applications in various fields, including medicinal chemistry, material science, and agriculture. This compound is a member of the 1,2,4-triazole family, which is known for its diverse biological activities.
Wirkmechanismus
The exact mechanism of action of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it is believed to exert its biological activity by interacting with various cellular targets, including enzymes, receptors, and DNA. The compound has been reported to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and transcription. It has also been shown to interact with the GABA-A receptor, a neurotransmitter receptor that plays a critical role in the central nervous system.
Biochemical and Physiological Effects:
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported to exhibit various biochemical and physiological effects. It has been shown to induce apoptosis, a programmed cell death, in cancer cells. The compound has also been reported to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, which play a critical role in the immune response. Additionally, it has been shown to modulate the activity of various enzymes, including acetylcholinesterase, which is involved in the regulation of neurotransmitter activity.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments is its broad spectrum of biological activities. The compound has been shown to exhibit potent antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties, which make it a promising candidate for drug development. However, one of the limitations of using this compound is its low solubility in water, which can affect its bioavailability and pharmacokinetic properties.
Zukünftige Richtungen
There are several future directions for the research on 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One of the areas of interest is the development of more efficient and scalable synthesis methods that can improve the yield and purity of the compound. Another area of research is the identification of the cellular targets and signaling pathways that are involved in the biological activity of the compound. Additionally, the compound's potential applications in material science and agriculture are also areas of interest that require further investigation.
Synthesemethoden
The synthesis of 6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been reported in the literature. One of the commonly used methods involves the reaction of 3-(trifluoromethyl)phenyl isothiocyanate with 2-phenyl-1H-1,2,4-triazole-3-thiol in the presence of a base such as potassium carbonate. The reaction proceeds via the formation of an intermediate, which undergoes cyclization to yield the final product. The yield of this method is reported to be around 60-70%.
Wissenschaftliche Forschungsanwendungen
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential applications in medicinal chemistry. It has been reported to exhibit a wide range of biological activities, including antimicrobial, antifungal, antitumor, anti-inflammatory, and antiviral properties. The compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. It has also been reported to possess potent antibacterial activity against gram-positive and gram-negative bacteria.
Eigenschaften
Produktname |
6-Phenyl-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
|---|---|
Molekularformel |
C16H9F3N4S |
Molekulargewicht |
346.3 g/mol |
IUPAC-Name |
6-phenyl-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole |
InChI |
InChI=1S/C16H9F3N4S/c17-16(18,19)12-8-4-7-11(9-12)13-20-21-15-23(13)22-14(24-15)10-5-2-1-3-6-10/h1-9H |
InChI-Schlüssel |
ILFQNGFSZLUJOV-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Kanonische SMILES |
C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![2,6-Dichloro-3-fluoro-5-[(3-methyl-1-piperidinyl)carbonyl]pyridine](/img/structure/B287370.png)








